molecular formula C17H22N6S B13358917 N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13358917
M. Wt: 342.5 g/mol
InChI Key: ODONIKWOYVUSNC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex heterocyclic compound that combines several functional groups, including triazole, thiadiazole, and aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under reflux conditions . The reaction conditions often involve the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . Similarly, it can inhibit cholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is unique due to the presence of the piperidine moiety, which can enhance its binding affinity to certain biological targets. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds .

Biological Activity

N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole and thiadiazole moiety, which are known for their biological activity. The presence of the piperidine ring enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and triazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have been reported to possess antifungal, antibacterial, and antiparasitic activities. A study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against various microbial strains with minimum inhibitory concentrations (MIC) in the range of 0.5 to 8 µg/mL .

Anticancer Properties

The anticancer potential of compounds similar to this compound has been evaluated in several studies. For example, compounds featuring the triazole moiety showed significant antiproliferative activity against cancer cell lines such as HeLa and L1210. The IC50 values for some derivatives were reported around 9.6 µM, indicating promising anticancer activity .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance:

  • Inhibition of Enzymes : Compounds may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some derivatives can intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Case Study 1: Antitubercular Activity

A series of substituted compounds based on similar structures were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several showed significant activity with IC50 values ranging from 1.35 to 2.18 µM. These findings suggest that modifications to the core structure can enhance efficacy against tuberculosis .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of thiadiazole derivatives revealed that certain compounds exhibited potent activity against Candida albicans with MIC values as low as 0.25 µg/mL. This highlights the potential for developing new antifungal agents based on the thiadiazole scaffold .

Data Tables

Activity Type Target Pathogen/Cancer Cell IC50/MIC (µM) Reference
AntibacterialVarious strains0.5 - 8
AnticancerHeLa cells9.6
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AntifungalCandida albicans0.25

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6S/c1-21(2)14-8-4-6-12(10-14)16-20-23-15(18-19-17(23)24-16)13-7-5-9-22(3)11-13/h4,6,8,10,13H,5,7,9,11H2,1-3H3

InChI Key

ODONIKWOYVUSNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

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